molecular formula C11H10N4O B4423624 1-Phenyl-3-pyrazin-2-ylurea

1-Phenyl-3-pyrazin-2-ylurea

Cat. No.: B4423624
M. Wt: 214.22 g/mol
InChI Key: OYJGNHLJWVGHTI-UHFFFAOYSA-N
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Description

1-Phenyl-3-pyrazin-2-ylurea is a heterocyclic compound that features a pyrazine ring fused with a phenyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-pyrazin-2-ylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminopyrazine under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

1-Phenyl-3-pyrazin-2-ylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-pyrazin-2-ylurea is unique due to its specific combination of a phenyl group, pyrazine ring, and urea moiety.

Properties

IUPAC Name

1-phenyl-3-pyrazin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-8-12-6-7-13-10/h1-8H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJGNHLJWVGHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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